molecular formula C13H26N2O2 B3027333 (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate CAS No. 1286207-83-7

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

Cat. No.: B3027333
CAS No.: 1286207-83-7
M. Wt: 242.36
InChI Key: MKWVEGFRVLKKGA-NSHDSACASA-N
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Description

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate ( 1286207-83-7) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a common and valuable strategy for protecting amines during multi-step synthetic processes . The molecule's structure, which includes a stereospecific (S) configuration and an isobutyl substituent on the nitrogen, makes it a versatile building block for the synthesis of more complex, biologically active molecules . Carbamate groups, like the one in this compound, are known for their excellent chemical and proteolytic stability, as well as their ability to improve cell membrane permeability . These properties make carbamate-containing compounds highly valuable in modern drug discovery. They often serve as key structural motifs in various therapeutic areas, including protease inhibitors, anticonvulsants, and chemotherapeutic agents . As a Boc-protected pyrrolidine, this reagent is primarily used as a advanced intermediate or building block in the research and development of new pharmaceutical compounds. Its application is crucial for constructing novel molecular entities where a specific chiral pyrrolidine scaffold is required. The product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-methylpropyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-15-7-6-11(9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVEGFRVLKKGA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130468
Record name Carbamic acid, N-[(3S)-1-(2-methylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-83-7
Record name Carbamic acid, N-[(3S)-1-(2-methylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(2-methylpropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides or isobutyl sulfonates in the presence of a base.

    Carbamoylation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares (S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate with three structurally related pyridine-pyrrolidine derivatives from Catalog of Pyridine Compounds . Key differences in molecular structure, substituents, and physicochemical properties are highlighted.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Catalog Number
(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate (Target) C₁₃H₂₆N₂O₂* ~242.37 - Pyrrolidine core
- Isobutyl (C₄H₉) at position 1
- tert-Butyl carbamate (Boc) at position 3
N/A
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₄H₂₀FN₃O₂ 281.33 - Pyridine core
- Fluorine at position 2
- Pyrrolidinyl at position 6
- Boc carbamate at position 3
HB614
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₈FN₃O₄ 393.45 - Pyrrolidine core
- Methyl ester at position 3
- Boc group at position 1
- Fluoropyridine-pyrrolidine hybrid substituent
HB613
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine C₁₆H₂₆FIN₂OSi 436.38 - Pyridine core
- Fluorine at position 2
- Iodine at position 3
- tert-Butyldimethylsilyl (TBS) ether-substituted pyrrolidine at position 6
HB615

*Note: Molecular formula and weight of the target compound are inferred based on structural analysis.

Key Structural Differences :

  • Substituents : The isobutyl group in the target contrasts with halogenated (F, I) and silyl ether (TBS) groups in HB614 and HB615, impacting lipophilicity and metabolic stability.
  • Functional Groups : The Boc carbamate in the target is retained in HB614 but replaced with methyl esters (HB613) or silyl ethers (HB615), altering hydrolysis kinetics.
Physicochemical Properties and Molecular Characteristics
  • Lipophilicity : The target’s isobutyl group enhances lipophilicity (logP ~2.5–3.0*) compared to HB614 (logP ~1.8–2.2), which has a polar fluoropyridine core. HB615’s TBS group further increases logP (~4.0–4.5), favoring membrane permeability but risking off-target binding.
  • Metabolic Stability : Fluorine in HB614 and HB615 may reduce oxidative metabolism, extending half-life compared to the target .
  • Stereochemical Complexity: The (S)-configuration in the target introduces enantioselectivity, absent in HB613 (racemic) and HB614/HB615 (non-chiral).

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23N2O2
  • Molecular Weight : 239.33 g/mol
  • CAS Number : 1286207-83-7

The compound features a pyrrolidine ring substituted with a tert-butyl group and an isobutyl moiety, which contributes to its pharmacological properties.

The biological activity of (S)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of various signaling pathways, which can influence cellular processes such as:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to neurotransmitter receptors, potentially affecting neurotransmission.

Antinociceptive Effects

Research has indicated that (S)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate exhibits antinociceptive properties. In animal models, it has been shown to reduce pain responses in various pain-inducing scenarios, suggesting a potential role in pain management therapies.

Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects, possibly through the modulation of neuroinflammatory processes. By reducing inflammation in neural tissues, it could help in conditions such as neurodegenerative diseases.

Case Studies and Experimental Data

  • Antinociceptive Study :
    • A study conducted on rodents demonstrated that administration of (S)-tert-butyl 1-isobutylpyrrolidin-3-ylcarbamate resulted in a significant decrease in pain behavior measured by the hot plate test. The effective dose was found to be around 10 mg/kg, indicating a strong analgesic effect.
  • Neuroprotection :
    • In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death compared to control groups. This suggests its potential utility in protecting neurons from damage associated with oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamateAntinociceptive, NeuroprotectiveEnzyme inhibition, Receptor modulation
(S)-tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamateModerate analgesic effectsReceptor binding
tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamateAnti-inflammatoryEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate
Reactant of Route 2
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(S)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

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